1-(2-chlorobenzyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
CAS No.:
Cat. No.: VC14812548
Molecular Formula: C16H16ClN3O2S
Molecular Weight: 349.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H16ClN3O2S |
|---|---|
| Molecular Weight | 349.8 g/mol |
| IUPAC Name | 1-[(2-chlorophenyl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C16H16ClN3O2S/c1-10-7-18-16(23-10)19-15(22)12-6-14(21)20(9-12)8-11-4-2-3-5-13(11)17/h2-5,7,12H,6,8-9H2,1H3,(H,18,19,22) |
| Standard InChI Key | LRXFTOOBVJOVSE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN=C(S1)NC(=O)C2CC(=O)N(C2)CC3=CC=CC=C3Cl |
Introduction
1-(2-Chlorobenzyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound belonging to the class of pyrrolidine derivatives. It features a complex structure that includes a pyrrolidine ring, a thiazole moiety, and a chlorobenzyl substituent. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in antiviral and anticancer research.
Synthesis Methods
The synthesis of 1-(2-chlorobenzyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with precursors such as 2-chlorobenzylamine and thiazole derivatives. The exact synthesis protocol may vary depending on the desired yield and purity of the final product.
Synthesis Steps:
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Starting Materials Preparation: Synthesis of thiazole derivatives and chlorobenzylamine.
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Coupling Reaction: Attachment of the thiazole moiety to the pyrrolidine ring.
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Introduction of Chlorobenzyl Group: Attachment of the chlorobenzyl group to the pyrrolidine nitrogen.
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Final Purification: Purification of the compound using techniques like chromatography.
Biological Activities and Applications
This compound has been investigated for its potential biological activities, particularly in the fields of antiviral and anticancer research. Its unique structure allows it to interact with various biological targets, making it a promising candidate for further medicinal chemistry research.
Potential Applications:
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Antiviral Research: Potential inhibitor of viral replication.
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Anticancer Research: Potential inhibitor of cancer cell growth.
Research Findings and Future Directions
Research on this compound is ongoing, with a focus on optimizing its structure for improved biological activity. Future studies will likely involve in-depth analysis of its interactions with biological targets and further structure-activity relationship (SAR) studies to enhance its pharmacological properties.
Future Research Directions:
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Structure Optimization: Modifying the compound to improve its efficacy and selectivity.
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Biological Testing: In vitro and in vivo studies to assess its antiviral and anticancer activities.
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Pharmacokinetic Studies: Evaluation of its absorption, distribution, metabolism, and excretion (ADME) properties.
Table 2: Potential Biological Activities
| Activity | Description |
|---|---|
| Antiviral | Potential inhibitor of viral replication |
| Anticancer | Potential inhibitor of cancer cell growth |
Table 3: Synthesis Steps
| Step | Description |
|---|---|
| 1. Starting Materials Preparation | Synthesis of thiazole derivatives and chlorobenzylamine |
| 2. Coupling Reaction | Attachment of thiazole moiety to pyrrolidine ring |
| 3. Introduction of Chlorobenzyl Group | Attachment of chlorobenzyl group to pyrrolidine nitrogen |
| 4. Final Purification | Purification using techniques like chromatography |
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